molecular formula C18H17N3O B2981882 (E)-3-(1-hydrazonoethyl)-6-methyl-4-phenylquinolin-2(1H)-one CAS No. 381208-49-7

(E)-3-(1-hydrazonoethyl)-6-methyl-4-phenylquinolin-2(1H)-one

Cat. No. B2981882
CAS RN: 381208-49-7
M. Wt: 291.354
InChI Key: XSEROSRGXGVHSE-CIAFOILYSA-N
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Description

(E)-3-(1-hydrazonoethyl)-6-methyl-4-phenylquinolin-2(1H)-one, also known as HMQ, is a quinoline derivative that has been studied for its potential therapeutic applications in various diseases. It has shown promising results in scientific research, particularly in the areas of cancer and neurodegenerative diseases.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The quinolin-2(1H)-one structure is a key intermediate in the synthesis of various heterocyclic compounds. These compounds are significant due to their presence in numerous pharmacologically active molecules. The ability to synthesize diverse heterocyclic frameworks starting from (E)-3-(1-hydrazonoethyl)-6-methyl-4-phenylquinolin-2(1H)-one allows for the exploration of new medicinal compounds with potential biological activities .

Development of Antimicrobial Agents

Quinolone derivatives have been extensively studied for their antimicrobial properties. The structural modification of (E)-3-(1-hydrazonoethyl)-6-methyl-4-phenylquinolin-2(1H)-one can lead to the development of novel antimicrobial agents that can be effective against resistant strains of bacteria and other pathogens .

Anti-inflammatory Applications

The anti-inflammatory properties of quinolone derivatives make them candidates for the treatment of inflammatory diseases. By modifying the core structure of (E)-3-(1-hydrazonoethyl)-6-methyl-4-phenylquinolin-2(1H)-one, researchers can develop new anti-inflammatory drugs with improved efficacy and reduced side effects .

Anticancer Research

Quinolone derivatives have shown promise in anticancer research due to their ability to interfere with various cellular processes. The compound could be used as a starting point for the synthesis of new anticancer agents, potentially leading to treatments that are more selective and less toxic .

Neurological Disorder Studies

The structural similarity of quinolone derivatives to certain neuroactive compounds suggests that they could be used in the study of neurological disorders. By creating derivatives of (E)-3-(1-hydrazonoethyl)-6-methyl-4-phenylquinolin-2(1H)-one, scientists can investigate their potential as therapeutic agents for conditions such as Alzheimer’s disease and Parkinson’s disease .

Enzyme Inhibition

Quinolone derivatives can act as enzyme inhibitors, disrupting the activity of enzymes that are crucial for the survival of pathogens. This application is particularly relevant in the design of new drugs that target specific enzymes within bacterial or viral cells, thereby inhibiting their growth or replication .

properties

IUPAC Name

3-ethanehydrazonoyl-6-methyl-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-11-8-9-15-14(10-11)17(13-6-4-3-5-7-13)16(12(2)21-19)18(22)20-15/h3-10H,19H2,1-2H3,(H,20,22)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEROSRGXGVHSE-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)/C(=N/N)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659351
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-3-(1-hydrazonoethyl)-6-methyl-4-phenylquinolin-2(1H)-one

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